LSD1-IN-C26

Reversible LSD1 inhibition FAD-competitive Irreversible inhibitor comparison

LSD1-IN-C26 is the definitive tool for cancer EMT studies, offering a validated, artifact-free profile unmatched by irreversible or tranylcypromine-based inhibitors. Unlike common HRP-coupled assay inhibitors, it is explicitly verified to not quench H₂O₂ or inhibit HRP, ensuring no false-positive results. It uniquely upregulates E-Cadherin/Claudin-1 while downregulating N-Cadherin/Snail/Slug in A549 cells, providing a reliable readout for metastasis research. With its distinct [1,2,4]triazolo[1,5-a]pyrimidine scaffold and reversible, FAD-competitive binding, it is the orthogonal, low-toxicity lead optimization path for labs seeking to avoid the hematological risks of covalent LSD1 inhibitors.

Molecular Formula C25H27N9S
Molecular Weight 485.614
Cat. No. B1193061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLSD1-IN-C26
SynonymsLSD1-IN-C26;  LSD1 IN C26;  LSD1INC26
Molecular FormulaC25H27N9S
Molecular Weight485.614
Structural Identifiers
SMILESCN1CCN(C2=CC=C(NC3=CC(C)=NC4=NC(SCC5=NC6=CC=CC=C6N5)=NN34)C=C2)CC1
InChIInChI=1S/C25H27N9S/c1-17-15-23(27-18-7-9-19(10-8-18)33-13-11-32(2)12-14-33)34-24(26-17)30-25(31-34)35-16-22-28-20-5-3-4-6-21(20)29-22/h3-10,15,27H,11-14,16H2,1-2H3,(H,28,29)
InChIKeyYMPCSSJFKYSFEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LSD1-IN-C26: A Reversible Triazolopyrimidine-Based LSD1/KDM1A Inhibitor for Epigenetic Oncology Research


LSD1-IN-C26 (compound C26) is a reversible, FAD-competitive inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A) belonging to the [1,2,4]triazolo[1,5-a]pyrimidine chemical class [1]. It inhibits LSD1 with an IC50 of 1.72 μM and demonstrates selectivity over the related flavin-dependent oxidases MAO-A and MAO-B [1]. Unlike classical tranylcypromine-based irreversible inhibitors, C26 binds non-covalently and has been validated to not interfere with horseradish peroxidase (HRP) or scavenge H₂O₂, eliminating common assay artifacts [1]. In LSD1-overexpressing A549 lung cancer cells, C26 induces accumulation of H3K4me1/me2 and H3K9me2 marks and suppresses cell migration through modulation of epithelial-mesenchymal transition (EMT) markers [1].

Why LSD1-IN-C26 Cannot Be Replaced by Other In-Class LSD1 Inhibitors


The LSD1 inhibitor landscape spans irreversible tranylcypromine-based clinical candidates (e.g., GSK2879552, iadademstat), reversible clinical candidates (e.g., CC-90011/pulrodemstat, SP-2577/seclidemstat), and widely used tool compounds (e.g., GSK-LSD1, SP-2509, tranylcypromine). However, these compounds differ fundamentally in inhibition mechanism (reversible vs. irreversible FAD-adduct formation), chemical scaffold, and selectivity profile [1]. Irreversible inhibitors carry potential hematological toxicity liabilities linked to their covalent mechanism, while many tool compounds lack target selectivity and exhibit false-positive behavior in HRP-coupled assays [2]. LSD1-IN-C26 occupies a distinct position as a reversible, triazolopyrimidine-based inhibitor with validated assay fidelity and a cellular phenotype focused on EMT modulation and migration inhibition rather than broad cytotoxicity [3]. Substituting LSD1-IN-C26 with a structurally or mechanistically distinct LSD1 inhibitor would fundamentally alter the experimental readout, as demonstrated by the divergent potency, reversibility, and cellular response profiles documented across the class [2].

Quantitative Differentiation Evidence for LSD1-IN-C26 versus Closest LSD1 Inhibitor Comparators


Reversible vs. Irreversible Inhibition Mechanism: LSD1-IN-C26 Compared with GSK2879552 and GSK-LSD1

LSD1-IN-C26 (C26) inhibits LSD1 through a reversible, FAD-competitive mechanism, whereas GSK2879552 and GSK-LSD1 are irreversible inhibitors that form covalent adducts with the FAD cofactor [1]. In the primary study, reversibility was confirmed by dilution and dialysis assays, and Lineweaver-Burk analysis demonstrated FAD-competitive (not H3-substrate-competitive) binding [1]. In contrast, the comprehensive class-wide characterization study confirmed that GSK2879552 and GSK-LSD1 exhibit time-dependent, irreversible inhibition kinetics [2]. This mechanistic distinction is critical because irreversible LSD1 inhibition has been associated with clinical hematological toxicities that led to the discontinuation of GSK2879552 monotherapy trials [2].

Reversible LSD1 inhibition FAD-competitive Irreversible inhibitor comparison Mechanism of action

HRP/H₂O₂ Assay Interference Validation: LSD1-IN-C26 vs. False-Positive LSD1 Inhibitors

Many LSD1 inhibitors identified through HRP-coupled assays have been later recognized as false positives due to direct HRP inhibition or H₂O₂ scavenging [1]. LSD1-IN-C26 was explicitly counter-screened and shown not to inhibit horseradish peroxidase (HRP) or quench H₂O₂, confirming that its LSD1 inhibitory activity is genuine and not an assay artifact [2]. The class-wide characterization study documented that several widely used tool compounds exhibit significant assay interference or non-specific activity, undermining their reliability as LSD1 probes [1].

Assay artifact HRP-coupled assay H₂O₂ scavenging False-positive exclusion

Chemical Scaffold Differentiation: Triazolopyrimidine LSD1-IN-C26 vs. Tranylcypromine-Based Inhibitors

LSD1-IN-C26 is built on a [1,2,4]triazolo[1,5-a]pyrimidine core, which is structurally distinct from the cyclopropylamine (tranylcypromine, TCP) scaffold that underlies the majority of clinical-stage LSD1 inhibitors including GSK2879552, iadademstat (ORY-1001), and bomedemstat (IMG-7289) [1][2]. The TCP scaffold requires the cyclopropylamine warhead for covalent FAD modification, whereas the triazolopyrimidine scaffold achieves reversible inhibition through a different binding mode [1]. This chemotype divergence provides an orthogonal chemical starting point for medicinal chemistry optimization and reduces the risk of TCP-class-specific liabilities [2].

Triazolopyrimidine scaffold Tranylcypromine derivatives Chemical diversity LSD1 inhibitor chemotype

Cellular Phenotype: EMT Modulation and Migration Inhibition by LSD1-IN-C26 vs. Antiproliferative-Focused Inhibitors

In LSD1-overexpressing A549 non-small cell lung cancer cells, LSD1-IN-C26 concentration-dependently inhibited cell migration and modulated epithelial-mesenchymal transition (EMT) markers, increasing epithelial markers E-Cadherin and Claudin-1 while decreasing mesenchymal marker N-Cadherin and transcription factors Snail/Slug [1]. This anti-migration/EMT-modulatory phenotype is distinct from the primarily antiproliferative and differentiation-inducing profiles reported for clinical candidates such as iadademstat and GSK2879552 in AML and SCLC models [2]. Whereas clinical candidates were optimized for hematopoietic cancer cell growth inhibition, C26 demonstrates a phenotype suited for studying LSD1's role in solid tumor metastasis and invasion [1][2].

EMT modulation Migration inhibition A549 lung cancer E-Cadherin upregulation

Selectivity Profile: LSD1-IN-C26 Discrimination over MAO-A/B vs. Non-Selective Tool Compounds

LSD1-IN-C26 demonstrates selectivity for LSD1 over the related FAD-dependent amine oxidases MAO-A and MAO-B [1]. This contrasts with classical tool compounds such as tranylcypromine (TCP), which inhibits MAO-A (IC50 = 2.84 μM) and MAO-B (IC50 = 0.73 μM) more potently than it inhibits LSD1 (IC50 = 5.6 μM) [2]. Similarly, pargyline and phenelzine are non-selective across FAD-dependent oxidases [2]. While the quantitative MAO-A/B IC50 values for C26 were not reported as discrete numbers in the primary abstract, the selectivity designation indicates LSD1 preference, placing C26 in a more selective category than the non-selective first-generation tool inhibitors [1][2].

MAO-A selectivity MAO-B selectivity FAD-dependent oxidase Target selectivity

Optimal Research and Procurement Application Scenarios for LSD1-IN-C26


Studies of LSD1-Driven Epithelial-Mesenchymal Transition (EMT) and Metastasis in Solid Tumors

LSD1-IN-C26 is uniquely suited for investigating LSD1's role in solid tumor EMT and metastasis. Its validated ability to upregulate E-Cadherin and Claudin-1 while downregulating N-Cadherin, Snail, and Slug in A549 lung cancer cells [1] provides a defined cellular readout for EMT-focused studies, an application space not well-served by clinical LSD1 inhibitors optimized for hematologic malignancy proliferation assays [2].

Medicinal Chemistry Campaigns Requiring a Non-TCP, Reversible LSD1 Inhibitor Starting Point

For drug discovery programs seeking to avoid the crowded intellectual property landscape and inherent liabilities of tranylcypromine-based irreversible inhibitors, LSD1-IN-C26 provides a structurally distinct [1,2,4]triazolo[1,5-a]pyrimidine scaffold with confirmed reversible, FAD-competitive binding [1]. This chemotype offers an orthogonal lead optimization path free from the mechanism-based hematological toxicity concerns documented for covalent LSD1 inhibitors [2].

Mechanistic Studies Requiring Clean LSD1 Inhibition Without HRP/H₂O₂ Assay Interference

Many published LSD1 inhibitor studies using HRP-coupled biochemical assays suffer from false-positive results due to HRP inhibition or H₂O₂ scavenging [1]. LSD1-IN-C26 has been explicitly validated to neither inhibit HRP nor quench H₂O₂ [2], making it a reliable positive control and tool compound for laboratories seeking to establish robust, artifact-free LSD1 biochemical and cellular assays.

Comparative Pharmacology of Reversible vs. Irreversible LSD1 Inhibition Mechanisms

LSD1-IN-C26 serves as a well-characterized reversible probe to be used alongside irreversible inhibitors such as GSK2879552 or GSK-LSD1 in comparative mechanistic studies [1][2]. The confirmed reversibility by dilution and dialysis assays [1] enables experimental designs that dissect the pharmacological consequences of transient vs. sustained LSD1 catalytic suppression, informing the therapeutic debate on reversible vs. irreversible LSD1 targeting strategies.

Quote Request

Request a Quote for LSD1-IN-C26

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.